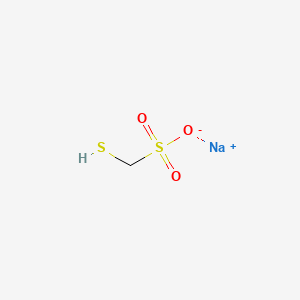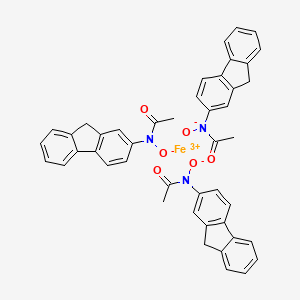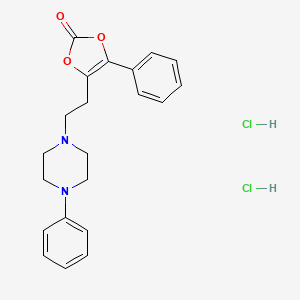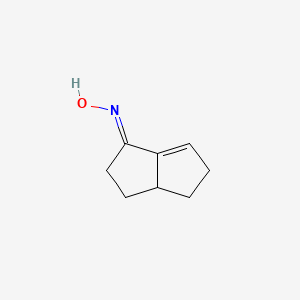
Hexahydropentalenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydropentalenone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine functional group attached to a carbonyl compound. Oximes are known for their significant roles in various chemical and biological processes, including their use as intermediates in organic synthesis and their potential therapeutic applications .
Vorbereitungsmethoden
Hexahydropentalenone oxime can be synthesized through several methods. One common synthetic route involves the reaction of hexahydropentalenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the oxime . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pH to optimize yield and purity .
Analyse Chemischer Reaktionen
Hexahydropentalenone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include nitrile oxides, amines, and substituted oximes .
Wissenschaftliche Forschungsanwendungen
Hexahydropentalenone oxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hexahydropentalenone oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, by displacing the phosphoryl moiety from the enzyme . This reactivation process is crucial in the treatment of organophosphate poisoning. Additionally, oximes can act as nucleophiles, participating in various chemical reactions that modify biological molecules .
Vergleich Mit ähnlichen Verbindungen
Hexahydropentalenone oxime can be compared with other oxime compounds such as pralidoxime, obidoxime, and methoxime. These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and efficacy . For instance:
Pralidoxime: Commonly used as an antidote for organophosphate poisoning.
Obidoxime: Known for its broader spectrum of activity against different organophosphates.
Methoxime: Used in the synthesis of various pharmaceuticals and agrochemicals.
This compound is unique in its specific chemical structure, which may confer distinct reactivity and biological activity compared to other oximes .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(NE)-N-(3,3a,4,5-tetrahydro-2H-pentalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c10-9-8-5-4-6-2-1-3-7(6)8/h3,6,10H,1-2,4-5H2/b9-8+ |
InChI-Schlüssel |
LKWBNXMRGFMGFQ-CMDGGOBGSA-N |
Isomerische SMILES |
C1CC2CC/C(=N\O)/C2=C1 |
Kanonische SMILES |
C1CC2CCC(=NO)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



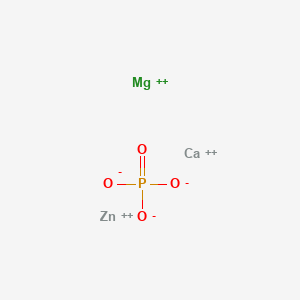
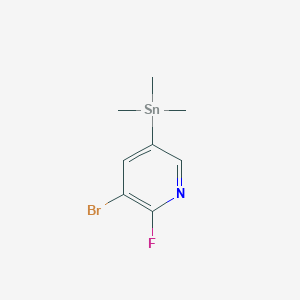

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)
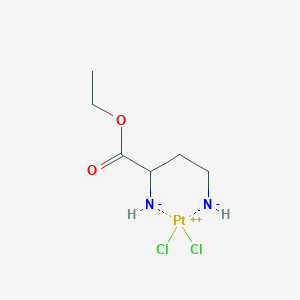
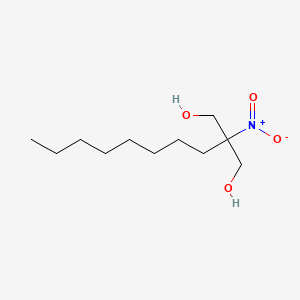
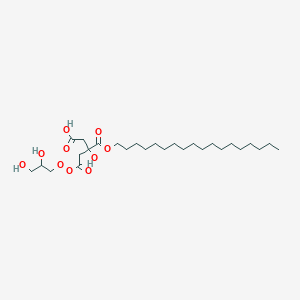
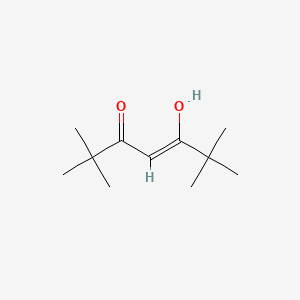
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
